4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine
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Overview
Description
4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethoxyphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro Group: Chlorination at the 4-position of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Substitution with Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoromethoxyphenyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Chloro-6-(3-(methoxy)phenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
4-Chloro-6-(3-(trifluoromethoxy)phenyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
4-chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-5-8(17-10(16)18-9)6-2-1-3-7(4-6)19-11(13,14)15/h1-5H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDQMLHOJREJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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